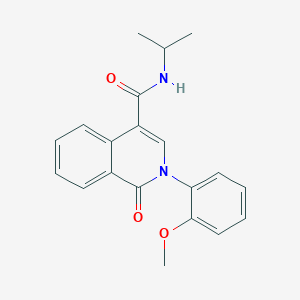
N~4~-isopropyl-2-(2-methoxyphenyl)-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-methoxyphenyl)-1-oxo-N-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound with a unique structure that includes a methoxyphenyl group, an isoquinoline core, and a carboxamide functional group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
The synthesis of 2-(2-methoxyphenyl)-1-oxo-N-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, where the isoquinoline core reacts with a methoxybenzoyl chloride in the presence of a Lewis acid catalyst.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate with isopropylamine under suitable conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
2-(2-methoxyphenyl)-1-oxo-N-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction.
Aplicaciones Científicas De Investigación
2-(2-methoxyphenyl)-1-oxo-N-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and possible interactions with biological targets.
Biological Studies: It is used in biological assays to investigate its effects on various cellular processes and pathways.
Chemical Research: The compound serves as a model molecule in studies of reaction mechanisms and synthetic methodologies.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of 2-(2-methoxyphenyl)-1-oxo-N-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
2-(2-methoxyphenyl)-1-oxo-N-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide can be compared with other similar compounds, such as:
2-(2-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide: Lacks the isopropyl group, which may affect its biological activity and chemical properties.
2-(2-chlorophenyl)-1-oxo-N-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide: The substitution of the methoxy group with a chlorine atom can lead to different reactivity and interactions with biological targets.
2-(2-methoxyphenyl)-1-oxo-N-(ethyl)-1,2-dihydroisoquinoline-4-carboxamide: The presence of an ethyl group instead of an isopropyl group may influence the compound’s solubility and pharmacokinetic properties.
Propiedades
Fórmula molecular |
C20H20N2O3 |
|---|---|
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
2-(2-methoxyphenyl)-1-oxo-N-propan-2-ylisoquinoline-4-carboxamide |
InChI |
InChI=1S/C20H20N2O3/c1-13(2)21-19(23)16-12-22(17-10-6-7-11-18(17)25-3)20(24)15-9-5-4-8-14(15)16/h4-13H,1-3H3,(H,21,23) |
Clave InChI |
OVEPQJNTHWTXQY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC(=O)C1=CN(C(=O)C2=CC=CC=C21)C3=CC=CC=C3OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![trans-N-(3,5-dimethoxyphenyl)-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxamide](/img/structure/B11156883.png)
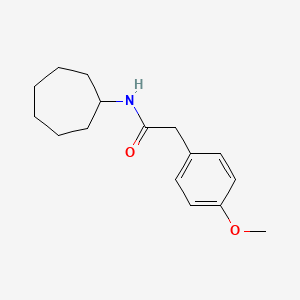
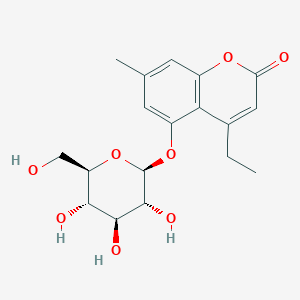
![dimethyl 2-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}benzene-1,4-dicarboxylate](/img/structure/B11156908.png)
![4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 3,4,5-trimethoxybenzoate](/img/structure/B11156911.png)
![methyl N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-L-leucinate](/img/structure/B11156917.png)
![4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 3-methoxybenzoate](/img/structure/B11156922.png)
![7-methyl-4-phenyl-5-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one](/img/structure/B11156929.png)
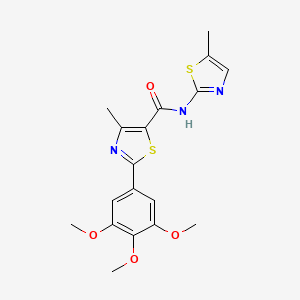
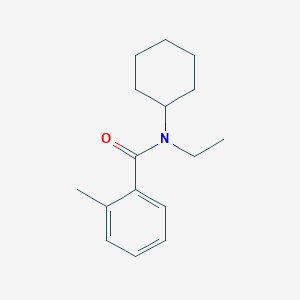
![(3-benzyl-6-chloro-4-methyl-2-oxochromen-7-yl) 2-[(4-methylphenyl)sulfonylamino]hexanoate](/img/structure/B11156957.png)
![N-methyl-2-[(2-oxo-2H-chromen-7-yl)oxy]-N-phenylacetamide](/img/structure/B11156968.png)
![6-({2-[(7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]propanoyl}amino)hexanoic acid](/img/structure/B11156970.png)
![3-(4-fluorophenyl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B11156974.png)
